Technical Monograph: 6-Chloro-4-methylpyridin-2-amine
Technical Monograph: 6-Chloro-4-methylpyridin-2-amine
The "Privileged Scaffold" in Kinase Inhibitor Discovery [1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) has emerged as a critical "privileged scaffold." Its utility lies not merely in its structure, but in its strategic trifunctional nature: a nucleophilic amino group for hydrogen bonding, an electrophilic chlorine for diversity-oriented synthesis (DOS), and a C4-methyl group that often dictates selectivity in ATP-binding pockets of kinase enzymes.[1]
This technical guide dissects the compound's physicochemical profile, its pivotal role in structure-activity relationship (SAR) campaigns, and provides a validated protocol for its most common synthetic application: the Palladium-catalyzed cross-coupling reaction.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Precise characterization is the bedrock of reproducible science. The following data consolidates the core identity of the scaffold.
| Property | Specification |
| IUPAC Name | 6-Chloro-4-methylpyridin-2-amine |
| Common Synonyms | 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-pyridinamine |
| CAS Number | 51564-92-2 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~23 (Amine NH) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Strategic Utility in Drug Design: The "Warhead" Concept
The value of 6-Chloro-4-methylpyridin-2-amine lies in its orthogonal reactivity.[1] It allows medicinal chemists to "grow" molecules in specific vectors to probe biological targets.[2]
3.1 The C4-Methyl "Gatekeeper"
In many kinase inhibitors, the methyl group at the C4 position serves a dual purpose:
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Steric Occlusion: It can induce a twisted conformation in bi-aryl systems, improving selectivity by clashing with non-target residues.
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Hydrophobic Packing: It frequently occupies small hydrophobic pockets (e.g., the "gatekeeper" region) within the enzyme active site, enhancing binding affinity [1].
3.2 Reactivity Visualization
The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.
Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical roles of the C2, C4, and C6 positions.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
The most critical transformation for this scaffold is the functionalization of the C6-Chlorine. Chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to the stronger C-Cl bond.[1] Therefore, standard Pd(PPh₃)₄ protocols often fail.
Objective: Synthesis of a 6-aryl-4-methylpyridin-2-amine derivative via Suzuki Coupling. Mechanism: Oxidative addition into the electron-deficient C-Cl bond, followed by transmetallation and reductive elimination.
4.1 Reagents & Equipment[1]
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Substrate: 6-Chloro-4-methylpyridin-2-amine (1.0 eq)
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Coupling Partner: Aryl Boronic Acid (1.2 eq)
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Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Rationale: XPhos is a bulky, electron-rich phosphine ligand specifically designed to facilitate oxidative addition into aryl chlorides [2].
-
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Atmosphere: Argon (Strictly anaerobic).
4.2 Step-by-Step Methodology
-
Preparation (In Glovebox or Schlenk Line):
-
Charge a microwave vial or pressure tube with the Scaffold (1.0 mmol, 142.6 mg), Aryl Boronic Acid (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Base (2.0 mmol).
-
Critical Step: The catalyst and ligand should be premixed if possible, or added simultaneously to ensure active species formation.
-
-
Solvation & Degassing:
-
Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.
-
Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.
-
-
Reaction:
-
Heat the reaction vessel to 100°C for 4–12 hours.
-
Monitoring: Monitor via LC-MS. The starting material (M+H 143) should disappear, replaced by the product mass.
-
-
Work-up:
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Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-10% MeOH in DCM (The amino group makes the product polar).
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Workflow: From Scaffold to Lead Candidate[1]
The following workflow demonstrates how this specific CAS entry functions as the starting point for a high-throughput library generation campaign.
Figure 2: Sequential functionalization workflow utilizing the scaffold's differential reactivity.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be sparse compared to commercial drugs, it should be treated with the rigor of a halogenated pyridine.
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
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Acute Toxicity: Treat as potentially toxic if swallowed (Category 4).
-
-
Handling:
-
Always use a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the amine functionality can make the dust sticky and irritating to mucous membranes.
-
-
Waste Disposal:
-
Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity of chloropyridines.
-
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyridyl)-N'-phenylureas as Potent Inhibitors of Raf Kinases. Journal of Medicinal Chemistry, 47(17), 4230–4244.
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Billingsley, K., & Buchwald, S. L. (2007). Pyridines and Pyrazines in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(28), 5359-5363.
-
BenchChem. (2025).[5] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
PubChem. (2025).[6] 6-Chloro-4-methylpyridin-2-amine Compound Summary. National Library of Medicine.
Sources
- 1. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China [pipzine-chem.com]
- 3. 6-Chloro-4-methylpyridin-2-amine | 51564-92-2 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
